3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide
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Overview
Description
3-Chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a phenylethenyl group, and an oxadiazolyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide typically involves multiple steps, starting with the preparation of the oxadiazole core. One common approach is the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic conditions. The resulting oxadiazole can then be functionalized with the appropriate phenylethenyl and chlorobenzyl groups through subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, 3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a bioactive molecule can be explored in various assays and experiments.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents for various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide
4-Chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide
3-Bromobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide
Uniqueness
3-Chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-15-8-4-7-14(11-15)12-22-17-20-19-16(21-17)10-9-13-5-2-1-3-6-13/h1-11H,12H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNAYBZULVTIW-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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